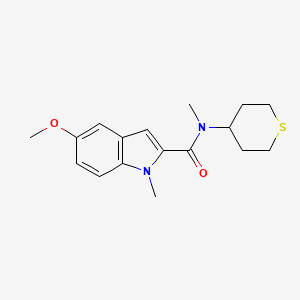

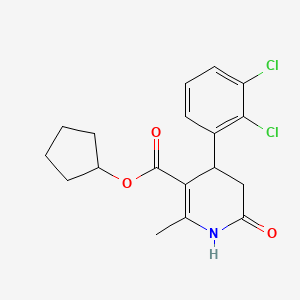

![molecular formula C17H26N6O B5524246 1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)

1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions starting from base pyrazole or pyrimidine compounds. For example, a study detailed the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, which share structural similarities with the target compound. These derivatives showed promising antihypertensive activity in both in vitro and in vivo models, indicating the potential for diverse biological activities within this chemical class (Bayomi et al., 1999).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused pyrazole and pyrimidine ring system. This structure can be modified at various positions to yield compounds with diverse biological activities. For instance, compounds have been synthesized with substitutions at the 5-position, affecting their affinity and selectivity for human adenosine receptors, highlighting the importance of structural modifications in determining biological activity (Squarcialupi et al., 2017).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation, N-alkylation, and Mannich reactions, to introduce different substituents and functional groups. These reactions are critical for synthesizing novel derivatives with potential biological activities. For example, a study reported the synthesis of novel pyrazolopyrimidine derivatives showing significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For example, X-ray analysis of certain derivatives has provided insights into their crystal packing and molecular conformation, which are essential for understanding their reactivity and interaction with biological targets (Clayton et al., 1980).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[1,5-a]pyrimidine derivatives depend on their specific structural features. Modifications at different positions of the core structure can lead to compounds with varied chemical behaviors, useful in designing molecules with desired biological activities. Studies have explored the synthesis of derivatives with substitutions that impact their potential as antimicrobial, anti-inflammatory, and anticancer agents, demonstrating the versatility of this chemical scaffold (Amr et al., 2008).

科学的研究の応用

Synthesis and Antitumor Activities

Research has identified novel synthetic pathways for creating pyrazolo[1,5-a]pyrimidine derivatives, which have shown significant promise in antitumor activities. These compounds, through various synthetic routes, have been evaluated for their cytotoxic effects against different cancer cell lines, revealing potential as antitumor agents (Riyadh, 2011). Additionally, the synthesis of novel pyrazolopyrimidines has been linked to anti-5-lipoxygenase agents, highlighting their potential in cancer and inflammation-related treatments (Rahmouni et al., 2016).

Antihypertensive Potential

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines bearing modifications have been prepared, with certain derivatives showing promising antihypertensive activity. This suggests a potential avenue for the development of new antihypertensive agents (Bayomi et al., 1999).

Analgesic and Antiparkinsonian Activities

Compounds derived from pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their analgesic and antiparkinsonian activities. These studies have demonstrated that certain derivatives can provide significant medical benefits, comparable to established drugs, offering a new pathway for the development of treatments for these conditions (Amr et al., 2008).

Antimicrobial Properties

The exploration of pyrazolo[1,5-a]pyrimidine derivatives has also extended to their antimicrobial properties. Novel synthetic methods have been employed to create compounds with effective antibacterial activities, supporting their potential use in combating various bacterial infections (Rostamizadeh et al., 2013).

将来の方向性

The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

特性

IUPAC Name |

1-[2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O/c1-2-4-14-11-16(23-15(21-14)6-7-20-23)19-8-10-22-9-3-5-13(12-22)17(18)24/h6-7,11,13,19H,2-5,8-10,12H2,1H3,(H2,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCDOCNVCNWOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=NN2C(=C1)NCCN3CCCC(C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

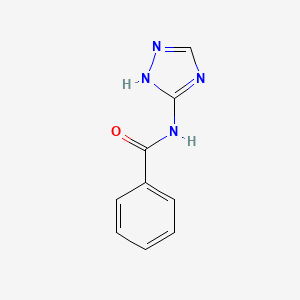

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)